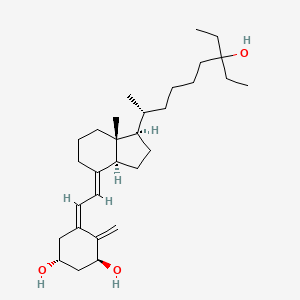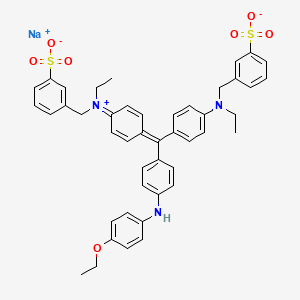
CCT007093
Vue d'ensemble
Description
Applications De Recherche Scientifique
CCT007093 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PPM1D and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of PPM1D in cell cycle regulation, DNA damage response, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to selectively kill cancer cells overexpressing PPM1D.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and compounds
Mécanisme D'action
Target of Action
The primary target of CCT007093 is Protein Phosphatase 1D (PPM1D) , also known as Wip1 . PPM1D is a serine/threonine protein phosphatase involved in the regulation of cell stress response pathways, including the p38 MAPK pathway .
Mode of Action
This compound acts as an inhibitor of PPM1D/Wip1 . By inhibiting Wip1, this compound can activate the mTORC1 pathway . This interaction results in the up-regulation of the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) in transfected HEK293T cell line .
Biochemical Pathways
The inhibition of Wip1 by this compound leads to the activation of the mTORC1 pathway . The mTORC1 pathway is a central regulator of cell growth and proliferation. Activation of this pathway can enhance hepatocyte proliferation, particularly after hepatectomy .
Pharmacokinetics
For instance, in vivo studies have shown that this compound (6.4 mg/kg) enhances liver regeneration and increases the survival rate of mice following major hepatectomy .
Result of Action
The inhibition of PPM1D by this compound has several cellular effects. In vitro, this compound significantly increases the phosphorylation levels of various proteins involved in the mTORC1 pathway . Additionally, this compound shows specificity for MCF-7 cells, reducing viability by 40% after 2 days with no observable effect on the growth of HeLa cells . In vivo, this compound enhances liver regeneration and increases the survival rate of mice following major hepatectomy .
Analyse Biochimique
Biochemical Properties
CCT007093 plays a significant role in biochemical reactions, particularly in the inhibition of protein phosphatase 1D (PPM1D) . This inhibition can activate the mTORC1 pathway and enhance hepatocyte proliferation after hepatectomy . The compound interacts with enzymes such as mTOR, p70S6K, and S6, leading to increased phosphorylation levels .
Cellular Effects
This compound has been observed to have specific effects on various types of cells. For instance, it shows specificity for MCF-7 cells, reducing their viability by 40% after 2 days with no observable effect on the growth of HeLa cells . It influences cell function by inducing P38 phosphorylation in MCF-7 cells, which are sensitive to PPM1D inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PPM1D inhibitor. It significantly increases the phosphorylation levels of mTOR at Ser2448, Ser2481, and Ser2159, and the phosphorylation levels of p70S6K (Thr389) and S6 (Ser235/236) are also up-regulated . This suggests that this compound exerts its effects at the molecular level through binding interactions with these biomolecules and changes in their phosphorylation states .
Dosage Effects in Animal Models
In animal models, this compound (at a dosage of 6.4 mg/kg) has been shown to enhance liver regeneration and increase the survival rate of mice following major hepatectomy .
Metabolic Pathways
This compound is involved in the mTORC1 pathway . By inhibiting PPM1D, it can activate this pathway and enhance hepatocyte proliferation .
Subcellular Localization
Given its role as a PPM1D inhibitor and its involvement in the mTORC1 pathway, it is likely that it localizes to areas of the cell where these proteins and pathways are active .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du CCT007093 implique la formation d'une structure cyclopentanone thiénylidène. Les étapes clés comprennent la condensation de dérivés du thiophène avec la cyclopentanone dans des conditions de réaction spécifiques. La voie de synthèse détaillée et les conditions de réaction sont généralement brevetées et peuvent varier en fonction du fabricant .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound ne sont pas largement documentées dans le domaine public. Il est probable que la synthèse à grande échelle suive des principes similaires à la synthèse en laboratoire, avec des optimisations pour le rendement, la pureté et la rentabilité .
Analyse Des Réactions Chimiques
Types de réactions
Le CCT007093 subit principalement des réactions typiques des composés cyclopentanone thiénylidène. Celles-ci comprennent:
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau des cycles thiophènes.
Réduction: Des réactions de réduction peuvent se produire au niveau du groupe carbonyle du cycle cyclopentanone.
Substitution: Des réactions de substitution peuvent avoir lieu au niveau des cycles thiophènes
Réactifs et conditions courantes
Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.
Substitution: Divers électrophiles et nucléophiles peuvent être utilisés pour les réactions de substitution dans des conditions appropriées
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des alcools ou des alcanes .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier l'inhibition de la PPM1D et ses effets sur diverses voies biochimiques.
Biologie: Employé en biologie cellulaire pour étudier le rôle de la PPM1D dans la régulation du cycle cellulaire, la réponse aux dommages de l'ADN et l'apoptose.
Médecine: Exploré comme un agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à tuer sélectivement les cellules cancéreuses surexprimant la PPM1D.
Industrie: Utilisé dans les processus de découverte et de développement de médicaments pour identifier de nouvelles cibles thérapeutiques et de nouveaux composés
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'activité de la PPM1D. Cette inhibition conduit à l'activation de la voie de la kinase p38, ce qui induit l'apoptose dans les cellules cancéreuses. Le composé cible sélectivement les cellules surexprimant la PPM1D, ce qui en fait un candidat prometteur pour la thérapie contre le cancer. De plus, il a été démontré que le this compound active la voie mTORC1, augmentant la prolifération des hépatocytes après une hépatectomie .
Comparaison Avec Des Composés Similaires
Le CCT007093 est unique dans sa spécificité pour l'inhibition de la PPM1D. Des composés similaires comprennent:
CCT137690: Un autre inhibiteur de la PPM1D avec une structure chimique différente.
CCT036477: Un composé présentant des effets inhibiteurs similaires sur la PPM1D mais des propriétés pharmacocinétiques différentes.
CVT-10216: Un composé structurellement distinct qui cible également la PPM1D.
Le this compound se distingue par sa puissante inhibition de la PPM1D et sa capacité à induire sélectivement l'apoptose dans les cellules cancéreuses surexprimant cette phosphatase .
Propriétés
IUPAC Name |
(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZCKDPBMGECB-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176957-55-4 | |
| Record name | CCT007093 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CCT007093?
A1: this compound is a selective inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [, ] This phosphatase is often overexpressed in various cancers, contributing to tumor development and resistance to therapies. [, ] By inhibiting WIP1, this compound interferes with its ability to dephosphorylate key proteins involved in cell cycle regulation, DNA damage response, and apoptosis, ultimately leading to the suppression of tumor cell growth. [, , ]
Q2: What are some of the downstream effects of this compound treatment in cancer cells?
A2: this compound treatment has been shown to:
- Increase p53 activity: WIP1 normally dephosphorylates and inactivates p53. By inhibiting WIP1, this compound restores p53 function, leading to cell cycle arrest, senescence, and apoptosis in cancer cells. [, , ]
- Enhance sensitivity to chemotherapy: Preclinical studies have shown that this compound can potentiate the effects of chemotherapeutic agents, such as paclitaxel, in breast cancer cells. []
- Reduce tumor growth and progression: In vivo studies utilizing xenograft models of various cancers, including glioblastoma and medulloblastoma, have demonstrated that this compound can significantly inhibit tumor growth and progression. [, ]
- Modulate the tumor immune microenvironment: Research suggests that this compound may influence the tumor immune microenvironment, particularly by impacting CD8+ T cell infiltration. []
Q3: Which types of cancers have been studied in relation to this compound treatment?
A3: Preclinical studies have investigated the potential of this compound in a range of cancers, including:
- Glioblastoma: this compound has shown promise in inhibiting cell proliferation, migration, and invasion in human glioblastoma cells, particularly in combination with UVC radiation. [, ]
- Breast cancer: Research indicates this compound can inhibit high glucose-induced breast cancer progression, potentially through its impact on WIP1 and p53 activity. [, ]
- Ovarian clear cell carcinoma: this compound has been identified as a potential therapeutic target in a subgroup of ovarian clear cell carcinomas characterized by PPM1D amplification. []
- Medulloblastoma: Studies suggest that this compound, alone or in combination with other agents, could be effective in treating SHH-active medulloblastomas. [, ]
- Lung adenocarcinoma: Research suggests this compound may have therapeutic potential in lung adenocarcinoma, particularly in cases with low JAK2 expression linked to tumor spread through air spaces. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


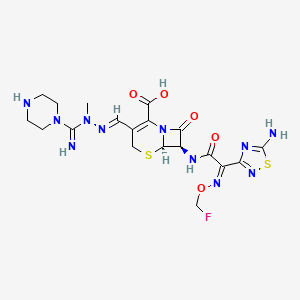
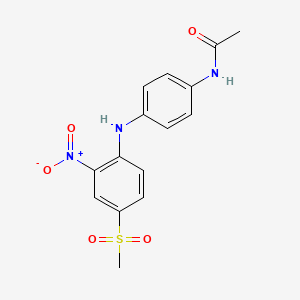
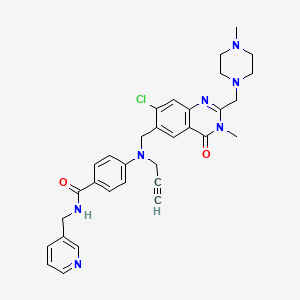

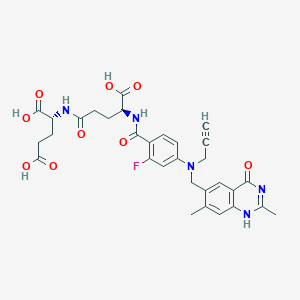
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
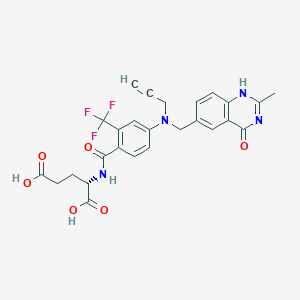

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)
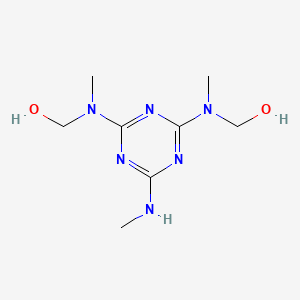
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)propanamide](/img/structure/B1668678.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1668681.png)
